molecular formula C12H11F4NO2 B2915311 Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-40-2

Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Cat. No.: B2915311
CAS No.: 1609663-40-2
M. Wt: 277.219
InChI Key: JBNUXFZRTIWLHK-PQENDOFNSA-N
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Description

The compound "Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-" is a nitrobenzene derivative featuring a tetrafluorinated cyclohexyl substituent at the meta position. This compound combines aromatic nitro functionality with a highly fluorinated alicyclic moiety, which may confer unique electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c13-8-5-9(14)12(16)10(11(8)15)6-2-1-3-7(4-6)17(18)19/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUXFZRTIWLHK-PQENDOFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- (CAS No. 1609663-40-2) is a complex organic compound characterized by the presence of a nitro group and a tetrafluorocyclohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Chemical Formula : C₁₂H₁₁F₄NO₂
  • Molecular Weight : 277.21 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 1

Biological Activity Overview

Benzene derivatives, particularly those containing nitro groups, are known for their diverse biological activities. The nitro group can significantly influence the pharmacological properties of compounds by altering their reactivity and interaction with biological targets.

Antimicrobial Activity

Nitro compounds are widely recognized for their antimicrobial properties. For instance, nitro-containing antibiotics such as metronidazole act by generating reactive intermediates that damage microbial DNA. In studies involving similar nitro derivatives:

  • Mechanism of Action : Nitro groups undergo reduction in anaerobic conditions to form reactive species that bind to DNA, leading to cell death .
  • Case Study Example : A study highlighted that certain nitrotriazole derivatives exhibited significant activity against Streptococcus mutans, with an inhibition zone diameter of 40.7 mm recorded for a Zn(II) complex .

Antitumoral Activity

Nitroaromatic compounds have been explored for their potential as anticancer agents due to their ability to target hypoxic tumor environments.

  • Mechanism of Action : The presence of a nitro group in the C3 position of benzopyrans enhances their antitumoral effects by acting as hypoxia-activated prodrugs .
  • Research Findings : Compounds with structural similarities to Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]- have shown promise in inhibiting cancer cell proliferation through various pathways .

Table 1: Summary of Biological Activities of Nitro Compounds

Activity TypeExample CompoundsMechanism of Action
AntimicrobialMetronidazoleDNA damage via reactive intermediates
AntitumoralNitrobenzene derivativesHypoxia activation leading to selective cytotoxicity
Anti-inflammatoryNitrobenzamide derivativesInhibition of iNOS and COX-2

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A series of nitro compounds were synthesized and tested against various pathogens.
    • The study found that halogen substitutions improved antimicrobial potency due to increased lipophilicity .
  • Anticancer Research :
    • A study on benzopyran derivatives indicated that a nitro group significantly enhances the anticancer activity by targeting hypoxic tumor cells.
    • These compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells .
  • Toxicological Considerations :
    • While exploring the biological activity of nitro compounds like Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, it is crucial to consider potential toxic effects.
    • Nitrobenzene has been associated with various toxicological effects in animal models which necessitates careful evaluation in drug development contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

  • Nitrobenzene Derivatives: The nitro group at the 1-position of the benzene ring is a strong electron-withdrawing group, which polarizes the aromatic ring and influences reactivity. Compared to non-nitrated analogs like rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (127, ), the nitro derivative exhibits reduced nucleophilicity but increased susceptibility to electrophilic substitution at ortho/para positions .
  • Fluorinated Cyclohexyl Moieties :
    The (2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl group introduces significant steric bulk and polarity. Fluorination typically enhances thermal stability and lipophilicity. For example, rel-(3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol () lacks fluorine but shares a similar alicyclic scaffold; its density (1.732 g/cm³) and boiling point (410.8°C) suggest that fluorination in the target compound may further elevate these parameters due to increased molecular weight and intermolecular forces .

Stereochemical Considerations

The relative stereochemistry of the tetrafluorocyclohexyl group distinguishes this compound from simpler fluorinated analogs. For instance, rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) () also employs a bicyclic structure with defined stereochemistry, but the absence of fluorine limits its electronic effects.

Physicochemical Properties (Table 1)

Compound Name Molecular Weight Key Functional Groups Density (g/cm³) Boiling Point (°C)
Target Compound ~315.2* Nitro, tetrafluorocyclohexyl ~1.8 (Predicted) ~420 (Predicted)
rel-(3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol () 180.16 Hydroxyl, hydroxymethyl 1.732 410.8
rel-(1R,2S,3S,4S,5S,6R)-2,3,4-(Acetyloxy)... (156, ) 432.35 Acetate, cyclohexyl N/A N/A

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tetrafluorocyclohexyl moiety into aromatic systems?

  • Methodology : Bromination of the cyclohexane precursor using NN-bromosuccinimide (NBS) in CCl4\text{CCl}_4 under reflux conditions (18–24 hours) is a common approach. Post-reaction purification involves solvent removal, extraction with dichloromethane (DCM), and drying with Na2SO4\text{Na}_2\text{SO}_4 .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. The stereochemical integrity of the tetrafluorocyclohexyl group must be preserved during functionalization.

Q. How can researchers confirm the stereochemical configuration of the tetrafluorocyclohexyl substituent?

  • Methodology : Use X-ray crystallography for unambiguous stereochemical assignment. For example, single-crystal analysis of related cyclohexane derivatives (e.g., dioxane analogs) has resolved R/SR/S configurations with RR-factors < 0.04 .
  • Alternative Approaches : High-field 19F^{19}\text{F}-NMR (400–600 MHz) can distinguish axial/equatorial fluorine environments based on coupling constants (JF-FJ_{\text{F-F}}) and chemical shifts.

Q. What purification techniques are effective for nitroaromatic intermediates with fluorinated substituents?

  • Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:10 to 1:4) effectively separates polar nitro groups from non-polar fluorinated byproducts. Flash chromatography is preferred for air-sensitive intermediates .
  • Troubleshooting : If decomposition occurs, employ cold chromatography (4°C) or stabilize the compound with radical inhibitors (e.g., BHT).

Advanced Research Questions

Q. How do electronic effects of the nitro and tetrafluorocyclohexyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodology : Perform computational modeling (DFT at the B3LYP/6-311++G** level) to map electron density distribution. The nitro group’s strong electron-withdrawing nature directs electrophiles to meta/para positions, while fluorine’s inductive effects alter local steric environments .
  • Experimental Validation : Compare experimental nitration products (HPLC-MS) with computational predictions to resolve discrepancies.

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected 1H^1\text{H}-NMR splitting patterns)?

  • Methodology : Use 19F-1H^{19}\text{F}\text{-}^1\text{H} HOESY NMR to identify through-space coupling between fluorine and aromatic protons. For example, axial fluorine atoms in the cyclohexyl group may cause splitting in adjacent nitrobenzene protons .
  • Case Study : In related compounds, unexpected splitting was attributed to hindered rotation of the cyclohexyl ring, resolved by variable-temperature NMR (VT-NMR) .

Q. How can researchers design stability studies for nitro-fluorinated compounds under varying pH and temperature conditions?

  • Protocol :

  • Prepare solutions in buffered media (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis (λ = 270–320 nm for nitro groups) and LC-MS to detect hydrolysis or defluorination products .
    • Critical Parameters : Include radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways.

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